molecular formula C10H9NO2 B187813 N-Ethylphthalimide CAS No. 5022-29-7

N-Ethylphthalimide

Cat. No.: B187813
CAS No.: 5022-29-7
M. Wt: 175.18 g/mol
InChI Key: JZDSOQSUCWVBMV-UHFFFAOYSA-N
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Description

N-Ethylphthalimide is an organic compound with the molecular formula C10H9NO2. It is a derivative of phthalimide, where the nitrogen atom is bonded to an ethyl group. This compound is known for its stability and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylphthalimide can be synthesized through the alkylation of phthalimide with ethyl halides in the presence of a base. A common method involves the use of cesium carbonate as the base in anhydrous N,N-dimethylformamide at low temperatures (20-70°C) . Microwave irradiation can also be employed to enhance the reaction efficiency.

Industrial Production Methods: Industrial production of this compound typically involves the condensation of phthalic anhydride with ethylamine. This process is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-Ethylphthalimide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium hydroxide.

Major Products Formed:

    Oxidation: Phthalic acid derivatives.

    Reduction: N-Ethylphthalamine.

    Substitution: Various N-substituted phthalimides depending on the nucleophile used.

Scientific Research Applications

N-Ethylphthalimide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Phthalimide: The parent compound, lacking the ethyl group.

    N-Methylphthalimide: Similar structure but with a methyl group instead of an ethyl group.

    N-Propylphthalimide: Contains a propyl group instead of an ethyl group.

Uniqueness: N-Ethylphthalimide is unique due to its specific reactivity and solubility properties conferred by the ethyl group. This makes it more versatile in certain chemical reactions compared to its methyl and propyl counterparts.

Properties

IUPAC Name

2-ethylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDSOQSUCWVBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052134
Record name N-Ethylphthalimide
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5022-29-7
Record name 2-Ethyl-1H-isoindole-1,3(2H)-dione
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Record name N-Ethylphthalimide
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Record name N-Ethylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-ethyl-
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Record name N-Ethylphthalimide
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Record name N-ethylphthalimide
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Record name N-ETHYLPHTHALIMIDE
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Synthesis routes and methods

Procedure details

To a cooled (5° C.) suspension of 0.914 g (2.7 mmol) of 6-(chlorophenyl)-2-methanesulfonyl-pyrido[2,3-d]pyrimidin-7-ol, 1.041 g (5.4 mmol) of N-(2-hydroxyethyl)-phthalimide, 1.43 g (5.4 mmol) of triphenylphosphine in 15 mL of 1,4-dionxane was added dropwise a solution of 0.95 g (0.86 mL, 5.4 mmol) diethylazodicarboxylate in 5 mL of 1,4-dioxane over a period of 30 min. After addition was completed, the ice-water cooling bath was removed. The suspension soon turned into a clear light brown solution. This was allowed to stir at room temperature overnight. The reaction mixture was concentrated under reduced pressure and purified by column chromatography on 120 g of silica gel using 90:10:0.5 ethyl acetate/dichloromethane/ammonium hydroxide to obtain 0.38 g of the N-ethylphthalimide intermediate. A mixture of 0.18 g (0.35 mmol) of this intermediate and 0.05 g (0.42 mmol) of trans-4-aminocyclohexanol in 1 mL of NMP was heated to 120° C. for 30 min. The reaction mixture was cooled, diluted with 75 mL of water and extracted with ethyl acetate (3×75 mL). The combined ethyl acetate solution was washed with water (3×75 mL), brine, dried, filtered and concentrated. The material was purified by column chromatography on 40 g of silica eluting with 5% methanol/dichloromethane affording 45 mg of compound 65. (mass spec. MH+=544, mp 208-210° C.).
Name
6-(chlorophenyl)-2-methanesulfonyl-pyrido[2,3-d]pyrimidin-7-ol
Quantity
0.914 g
Type
reactant
Reaction Step One
Quantity
1.041 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
[Compound]
Name
1,4-dionxane
Quantity
15 mL
Type
solvent
Reaction Step One
Name
diethylazodicarboxylate
Quantity
0.86 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural information about N-Ethylphthalimide and its derivatives can be obtained from the research?

A1: The research primarily focuses on this compound as a functional group within larger molecules, specifically a 1,3-dialkylbenzimidazolium salt and two N-heterocyclic carbene (NHC)-palladium complexes []. While the papers don't delve into the independent characterization of this compound, they provide detailed structural insights into these derivatives.

  • Crystal Structure: Single-crystal X-ray diffraction studies were conducted to determine the crystal structures of the salt and the two palladium complexes []. This data helps visualize the three-dimensional arrangement of atoms, bond lengths, and bond angles within the molecules.
  • Theoretical Calculations: Density Functional Theory (DFT) calculations at the HSEh1PBE/SDD level of theory were performed to further understand the structural parameters and electronic properties of the compounds []. These calculations complement the experimental data and provide insights into molecular orbitals and energy levels.
  • Hirshfeld Surface Analysis: This analysis, coupled with two-dimensional fingerprint plots, was employed to study the noncovalent interactions within the compounds, shedding light on how different parts of the molecules interact with each other [].

Q2: How does computational chemistry contribute to understanding these this compound-containing compounds?

A2: Computational chemistry plays a crucial role in understanding the properties and behavior of the investigated compounds.

  • DFT Calculations: The use of DFT calculations at the HSEh1PBE/SDD level of theory allows for the determination of molecular geometries, electronic structures, and energies []. This information is crucial for understanding the stability and reactivity of the compounds.
  • Frontier Molecular Orbitals (HOMO-LUMO): DFT calculations also enable the determination of the HOMO-LUMO energy gap []. A large HOMO-LUMO gap suggests high kinetic stability and resistance to electron transfer, providing insights into the compound's potential reactivity and stability.

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